2-(Benzylsulfanyl)cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-benzylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
JPONIPLBCXDOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Benzylsulfanyl Cyclopentan 1 One
Kinetic and Thermodynamic Facets of Chemical Transformations
The chemical transformations of 2-(benzylsulfanyl)cyclopentan-1-one, particularly those involving the formation of intermediates like enolates, are governed by the principles of kinetic and thermodynamic control. The outcome of such reactions can be directed towards a specific product by carefully selecting the reaction conditions. This distinction is crucial when a single starting material can lead to multiple products through competing reaction pathways.
In the context of this compound, which is an unsymmetrical ketone, deprotonation at one of the α-carbons can lead to two different regioisomeric enolates. The reaction pathway that predominates is determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org
Kinetic vs. Thermodynamic Control: An Overview
A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The product that is formed the fastest, known as the kinetic product, will be the major product. This typically occurs under irreversible conditions, such as low temperatures and the use of a strong, sterically hindered base. wikipedia.orgudel.edulibretexts.orgyoutube.com The kinetic product is derived from the transition state with the lowest activation energy. youtube.com
Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products themselves. The most stable product, referred to as the thermodynamic product, will be the major product. These conditions are typically reversible, often involving higher temperatures and a less sterically hindered, weaker base, which allows for equilibrium to be established. wikipedia.orgudel.edulibretexts.orgmit.edu The thermodynamic product is the one with the lowest Gibbs free energy. wikipedia.org
Application to this compound
For this compound, the two α-carbons available for deprotonation are C2 (which is substituted with the benzylsulfanyl group) and C5.
Kinetic Enolate: Deprotonation at the C5 position is generally faster due to less steric hindrance. This leads to the formation of the kinetic enolate. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of this less substituted enolate. libretexts.orgyoutube.comyoutube.com The subsequent reaction of this enolate with an electrophile would yield the C5-substituted product.
Thermodynamic Enolate: The enolate formed by deprotonation at the C2 position is generally the more thermodynamically stable enolate. This is because the resulting double bond is more substituted. The formation of this thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and the use of a smaller, non-hindered base like an alkoxide. udel.eduyoutube.com Reaction of this enolate would lead to a product substituted at the C2 position.
The interplay between these factors is critical in synthetic applications where regioselectivity is important.
Illustrative Data
Table 1: Hypothetical Influence of Reaction Conditions on the Regioselective Alkylation of this compound.
| Entry | Base | Temperature (°C) | Reaction Time | Major Product Isomer | Product Ratio (Kinetic:Thermodynamic) | Control Type |
| 1 | Lithium Diisopropylamide (LDA) | -78 | Short | 2-(Benzylsulfanyl)-5-alkylcyclopentan-1-one | >95:5 (Hypothetical) | Kinetic |
| 2 | Sodium Ethoxide | 25 | Long | 2-(Benzylsulfanyl)-2-alkylcyclopentan-1-one | <10:90 (Hypothetical) | Thermodynamic |
This hypothetical data illustrates that a bulky base at low temperature would favor the kinetic product, while a smaller base at a higher temperature would favor the thermodynamic product.
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Deprotonation of this compound.
| Parameter | C5-Deprotonation (Kinetic Pathway) | C2-Deprotonation (Thermodynamic Pathway) |
| Activation Energy (Ea) | Lower (Hypothetical) | Higher (Hypothetical) |
| Enolate Stability (ΔG) | Less Stable (Hypothetical) | More Stable (Hypothetical) |
| Rate of Formation | Faster (Hypothetical) | Slower (Hypothetical) |
This table summarizes the expected energetic differences between the two competing deprotonation pathways. The kinetic pathway has a lower activation energy barrier, leading to a faster reaction rate, while the thermodynamic pathway leads to a more stable, lower-energy product.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum for 2-(Benzylsulfanyl)cyclopentan-1-one would be expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The two protons of the methylene (B1212753) bridge (CH₂-S) would likely present as a singlet or a pair of doublets (if diastereotopic) around 3.7 ppm. The single proton on the carbon alpha to both the carbonyl and the sulfur atom (S-CH-C=O) would be expected in the 3.0-3.5 ppm region. The remaining six protons on the cyclopentanone (B42830) ring would produce overlapping multiplets in the upfield region, typically between 1.5 and 2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, a signal for the carbonyl carbon (C=O) would be anticipated at the most downfield position, likely above 200 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm range. The methylene carbon of the benzyl group and the methine carbon alpha to the sulfur would appear in the 35-60 ppm region, with the remaining cyclopentyl carbons resonating further upfield.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning these proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, expected around 1740 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the cyclopentyl and methylene groups would be observed just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ range, which can be difficult to assign definitively from the fingerprint region.
FT-Raman: FT-Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=C bonds often give strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-S bond, due to its polarizability, might provide a more distinct signal in the Raman spectrum compared to the IR spectrum.
X-ray Diffraction Analysis for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the most powerful method for determining its precise three-dimensional structure. This technique can provide exact bond lengths, bond angles, and the conformation of the cyclopentanone ring and the orientation of the benzylsulfanyl substituent. It would also reveal details about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. While crystal structure data for the specific title compound is not available, analysis of related structures, such as derivatives of dithiocarbazate containing a benzylsulfanyl moiety, demonstrates the capability of this technique to elucidate complex molecular geometries and intermolecular interactions. nist.govnist.gov
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₂H₁₄OS), the exact mass could be determined using high-resolution mass spectrometry (HRMS). The nominal molecular weight is approximately 206 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 206. Key fragmentation pathways would likely involve the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium (B1234903) ion), and cleavage of the C-S bond, which could generate other characteristic fragments. The observation of these specific fragments would provide strong evidence for the proposed structure.
Computational Chemistry and Quantum Mechanical Investigations
Conformational Analysis and Stereochemical PredictionGiven the flexibility of the cyclopentanone (B42830) ring and the benzyl (B1604629) group, a conformational analysis would be necessary to identify the most stable conformers of the molecule.dalalinstitute.combiomedres.usThis involves systematically exploring the potential energy surface by rotating single bonds. The relative energies of different conformers (e.g., envelope and twist conformations of the cyclopentane (B165970) ring) would be calculated to determine their populations at a given temperature.rsc.orgIf stereocenters are present, these calculations can help predict the most stable diastereomers.windows.net
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as Versatile Synthetic Intermediates
Substituted cyclopentanones are well-established as versatile intermediates in organic synthesis, serving as precursors to a variety of fully functionalized five-membered carbocycles. oregonstate.edu The presence of both a ketone and a sulfide (B99878) in "2-(Benzylsulfanyl)cyclopentan-1-one" offers multiple avenues for synthetic transformations. The ketone functionality allows for reactions such as aldol (B89426) condensations, enolate alkylations, and reductions, while the benzylsulfanyl group can participate in various sulfur-centered reactions. baranlab.org This dual reactivity makes it a valuable synthon for introducing the cyclopentane (B165970) motif into larger molecules.
The general utility of substituted cyclopentanones is highlighted by their frequent use in the synthesis of natural products and biologically active compounds. oregonstate.eduwikipedia.org For instance, various 2-substituted cyclopentanone (B42830) derivatives have been synthesized and investigated for their anti-inflammatory and cytotoxic activities. nih.gov
Building Blocks for Complex Molecular Architectures
The cyclopentane ring is a common structural motif found in numerous natural products, many of which exhibit significant biological activity. wikipedia.orgpku.edu.cn "this compound" can serve as a fundamental building block for the assembly of such complex architectures. The cyclopentanone core provides a rigid scaffold upon which additional stereocenters and functional groups can be installed.
The benzylsulfanyl substituent is not merely a passive spectator group; it can be strategically employed to direct subsequent reactions or be transformed into other functional groups as the synthesis progresses. This strategic functionalization is a key aspect of its utility in the stepwise construction of intricate molecular frameworks.
Precursors for Further Functionalization
The reactivity of "this compound" allows for a wide range of functionalization reactions. The ketone can be readily transformed into an alcohol via reduction, an alkene via a Wittig-type reaction, or an enolate for subsequent alkylation or acylation. baranlab.org The sulfur atom in the benzylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then be used in elimination reactions to introduce a double bond into the cyclopentane ring. iomcworld.com
Furthermore, the carbon-sulfur bond can be cleaved under various conditions to reveal a thiol or to be replaced by other functional groups. This versatility allows for the late-stage modification of molecules, a valuable strategy in the synthesis of analogs for structure-activity relationship studies.
Stereocontrolled Transformations in Organic Synthesis
The introduction of a substituent at the 2-position of the cyclopentanone ring creates a chiral center, making stereocontrolled transformations a crucial aspect of its synthetic applications. The reduction of the ketone, for example, can proceed with a high degree of diastereoselectivity, influenced by the steric and electronic properties of the benzylsulfanyl group. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic attack on the carbonyl carbon. youtube.com
The ability to control the stereochemistry during reactions is paramount in the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. youtube.comyoutube.com While a stereospecific reaction gives a single, specific stereoisomer from a specific stereoisomeric starting material, a stereoselective reaction favors the formation of one stereoisomer over others. youtube.comyoutube.com Enantioselective methods can be employed to produce a single enantiomer of a desired product. youtube.com
Applications in Annulation and Cyclization Reactions for Carbocycle Construction
Cyclopentanone derivatives are frequently employed in annulation reactions to construct larger carbocyclic and heterocyclic ring systems. acs.org A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring fused to the initial ring. youtube.com "this compound" can potentially serve as the ketone component in such reactions. The position of the benzylsulfanyl group could influence the regioselectivity of enolate formation, thereby directing the outcome of the annulation.
Cyclization reactions initiated by the ring-opening of small, strained rings like cyclopropanes and cyclobutanes are also powerful methods for constructing larger ring systems. rsc.org While not a direct application of the title compound, the principles of using cyclic ketones in building more complex carbocyclic frameworks are well-established. baranlab.orgorganic-chemistry.org
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(Benzylsulfanyl)cyclopentan-1-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Sulfanyl Group Introduction : The benzylsulfanyl moiety can be introduced via nucleophilic substitution or thiol-ene reactions. For cyclopentanone derivatives, a common approach involves reacting cyclopentanone with benzyl mercaptan under basic conditions (e.g., KCO in DMF) to facilitate thiolate ion formation .
- Optimization : Temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants are critical. Monitoring by TLC or GC-MS helps track intermediate formation. For reproducibility, ensure anhydrous conditions to avoid hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the benzylsulfanyl group (δ ~3.8–4.2 ppm for SCH protons) and ketone functionality (δ ~210–220 ppm for carbonyl carbon in C NMR) .
- IR Spectroscopy : Strong absorption bands at ~1680–1720 cm (C=O stretch) and ~2550–2600 cm (S-H stretch, if present in intermediates) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane to obtain single crystals. Crystallographic data collection (e.g., using Mo-Kα radiation) and refinement with SHELX software (e.g., SHELXL for structure solution) are standard .
- Key Observations : Analyze dihedral angles between the cyclopentanone ring and benzylsulfanyl group to assess conformational flexibility. Hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking can explain packing motifs .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC values across studies using consistent enzyme sources (e.g., purified human proteases vs. bacterial analogs). Validate activity via orthogonal assays (e.g., fluorescence-based inhibition and SPR binding studies) .
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing benzyl with substituted aryl groups) to isolate contributions of the sulfanyl moiety. Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzyme active sites .
Q. How does the benzylsulfanyl group influence enzyme inhibitory activity in this compound?
- Methodological Answer :
- Mechanistic Insights : The sulfur atom in the sulfanyl group can act as a nucleophile or coordinate with metal ions in enzyme active sites (e.g., zinc-dependent proteases). Competitive inhibition assays (e.g., varying substrate concentrations) differentiate reversible vs. irreversible binding .
- Comparative Studies : Synthesize analogs lacking the sulfanyl group (e.g., 2-benzylcyclopentan-1-one) to quantify its contribution. Use kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
